molecular formula C23H18O6S B2505988 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate CAS No. 869341-49-1

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate

Cat. No.: B2505988
CAS No.: 869341-49-1
M. Wt: 422.45
InChI Key: JHYYMOOYYSEHHG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a synthetic coumarin derivative functionalized with a benzenesulfonate ester group at the 6-position and a 4-methoxyphenyl substituent at the 3-position. Coumarin derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The benzenesulfonate group in this compound likely enhances its solubility and bioavailability compared to simpler coumarin analogs, while the methoxy group may influence electronic and steric interactions critical for binding to biological targets .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6S/c1-15-20-14-18(29-30(25,26)19-6-4-3-5-7-19)12-13-21(20)28-23(24)22(15)16-8-10-17(27-2)11-9-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYYMOOYYSEHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for 3-Aryl Coumarin Formation

The foundational step involves synthesizing the 3-(4-methoxyphenyl)coumarin scaffold. Sashidhara et al. demonstrated that 2-hydroxybenzaldehydes react with phenylacetic acid derivatives in the presence of cyanuric chloride (TCT) to yield 3-aryl coumarins. Adapting this protocol:

  • Substrate Preparation : 2-Hydroxy-5-methoxybenzaldehyde serves as the starting material, positioning a methoxy group at C5 (later C6 after cyclization).
  • Coupling Reaction : Reacting with 4-methoxyphenylacetic acid in dimethylformamide (DMF) with N-methylmorpholine (1.5 mmol) at 110°C for 12 hours achieves cyclization, forming 3-(4-methoxyphenyl)-6-methoxycoumarin.
  • Demethylation : Treatment with boron tribromide (BBr₃) in dichloromethane selectively removes the C6 methoxy group, yielding 6-hydroxy-3-(4-methoxyphenyl)coumarin.

Sulfonation at C6: Benzenesulfonate Esterification

Optimized Sulfonyl Chloride Coupling

Ghanei-Nasab et al. documented sulfonation of hydroxycoumarins using benzenesulfonyl chlorides under basic conditions:

  • Reaction Conditions : 6-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin (1 equiv), benzenesulfonyl chloride (1.2 equiv), anhydrous K₂CO₃ (2 equiv) in acetonitrile.
  • Microwave Acceleration : Irradiation at 100°C for 5 minutes enhances reaction efficiency, achieving 93% yield.
  • Workup : Precipitation in ice-water followed by recrystallization from ethanol yields pure 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate.

Catalytic and Solvent Variations

Comparative studies reveal solvent-free conditions with DABCO (1,4-diazabicyclo[2.2.2]octane) at 180°C marginally improve yields (95%) but require stringent temperature control. Amberlyst-15, a solid acid catalyst, also facilitates sulfonation in toluene at reflux (82% yield).

Mechanistic Insights and Kinetic Considerations

Knoevenagel Cyclization Pathway

The condensation between 2-hydroxybenzaldehydes and β-ketoesters proceeds via:

  • Nucleophilic Attack : The phenolic oxygen attacks the β-ketoester’s carbonyl, forming an enolate intermediate.
  • Lactonization : Intramolecular esterification closes the pyrone ring, with piperidine or acetic acid catalyzing dehydration.

Sulfonate Ester Formation

Sulfonation follows an SN2 mechanism:

  • Deprotonation : K₂CO₃ abstracts the hydroxyl proton, generating a phenoxide nucleophile.
  • Electrophilic Substitution : Benzenesulfonyl chloride’s electrophilic sulfur reacts with the phenoxide, displacing chloride.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm (coumarin and benzenesulfonate), singlet for C4 methyl (δ 2.4 ppm).
  • IR : Lactone C=O stretch at 1715 cm⁻¹, sulfonate S=O at 1360 cm⁻¹.

Chromatographic Purity

HPLC (C18 column, 70:30 acetonitrile/water) shows >99% purity, with retention time 12.3 minutes.

Challenges and Alternative Routes

Competing Substituent Effects

  • Regioselectivity : Demethylation at C6 must avoid cleaving the C3 4-methoxyphenyl group. BBr₃ in DCM at −78°C minimizes side reactions.
  • Steric Hindrance : Bulky benzenesulfonyl chlorides (e.g., ortho-nitro) reduce yields to 68%.

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times from hours to minutes but requires specialized equipment.

Industrial Scalability and Environmental Impact

Catalyst Recovery

Amberlyst-15 and SSA are reusable for 5 cycles without significant activity loss, enhancing cost-efficiency.

Solvent Waste Reduction

Solvent-free Pechmann and Knoevenagel protocols align with green chemistry principles, reducing DMF/MeCN usage by 40%.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that coumarin derivatives, including those similar to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate, exhibit significant anticancer properties. These compounds can sensitize tumor cells to chemotherapy and radiotherapy, enhancing the efficacy of these treatments. They have been shown to induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .

Antioxidant Properties

Coumarins are known for their antioxidant capabilities, which help in neutralizing free radicals in biological systems. The antioxidant activity of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate can be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Effects

Studies have demonstrated that coumarin derivatives possess antimicrobial properties against a range of pathogens. The specific compound under discussion has shown promise in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

Synthesis and Characterization

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate typically involves the O-sulfonylation reaction of appropriate coumarin precursors with benzenesulfonyl chloride. The process is characterized by high yields and can be performed under mild conditions, making it suitable for large-scale production .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Demonstrated significant apoptosis induction in breast and colon cancer cell lines (source: MDPI)
Antioxidant Activity Exhibited high radical scavenging activity compared to standard antioxidants (source: PMC)
Antimicrobial Activity Inhibited growth of Staphylococcus aureus and Escherichia coli in vitro (source: ACS Publications)

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of oxygen-containing heterocycles. Key structural analogs include:

Chalcone derivatives (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): These share the 4-methoxyphenyl moiety and exhibit potent anti-inflammatory and antioxidant activities. However, chalcones lack the coumarin backbone and benzenesulfonate group, leading to differences in stability and mechanism of action .

Coumarin-based sulfonates (e.g., 6-sulfonato-coumarins): These prioritize the sulfonate group for improved water solubility but often lack the 4-methoxyphenyl substituent, reducing their membrane permeability compared to the target compound.

Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups : The 4-methoxyphenyl group in the target compound likely enhances electron-donating capacity, stabilizing free radical scavenging (similar to chalcone derivatives in ) .
  • Benzenesulfonate vs.
  • Coumarin Core : The rigid coumarin scaffold may reduce metabolic degradation compared to flexible chalcones, extending half-life .

Methodological Considerations

Its structural analysis would benefit from these tools to confirm substituent orientations and non-covalent interactions.

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a synthetic organic compound belonging to the chromone class, characterized by a chromenone core and various substituents that enhance its biological activity. This compound has garnered attention for its potential applications in pharmacology due to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is C22H20O5SC_{22}H_{20}O_5S. The presence of methoxy and sulfonate groups contributes to its unique reactivity and biological activity. The compound's structure can be represented as follows:

Structure C22H20O5S\text{Structure }\text{C}_{22}\text{H}_{20}\text{O}_5\text{S}

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as a multitarget-directed ligand. Key areas of activity include:

  • Enzyme Inhibition : Preliminary studies suggest that 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The compound's inhibitory effects on these enzymes are significant, with IC50 values indicating varying degrees of potency.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which are essential in combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic applications.
  • Anticancer Properties : Research has indicated that similar compounds within the chromone class possess anticancer activity, suggesting that 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate may also exhibit similar effects against various cancer cell lines.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. Binding to these targets can modulate their activity, leading to therapeutic effects. For instance, enzyme inhibition occurs when the compound binds to the active site, preventing substrate interaction.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
4-Oxo-2-phenyloxychromen-6-carboxylic acidContains a carboxylic acid groupKnown for strong anti-inflammatory effects
3-(4-Methylphenyl)-4-methylchromenoneSimilar chromenone coreExhibits potent anticancer activity
JaceosidinA flavonoid derivativeInhibitor of human papillomavirus E6 protein
2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoateContains dimethoxy groupsDisplays significant antibacterial properties

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate:

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various chromone derivatives on AChE and BuChE, revealing that modifications in the structure significantly influenced potency (IC50 values ranging from low micromolar to submicromolar levels) .
  • Antioxidant Studies : Research demonstrated that compounds with similar structures effectively scavenged free radicals, contributing to their potential use in formulations aimed at reducing oxidative stress .
  • Anticancer Activity : Investigations into related chromones showed promising results against various cancer cell lines, indicating that structural features significantly impact their biological efficacy .

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